N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide
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Overview
Description
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide is an organic compound that belongs to the class of amides It features a benzamide group attached to a hydroxyphenylpropan-2-yl moiety, with an additional methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzamide and 1-phenylpropan-2-ol.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures (0-25°C) to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary or secondary amine.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory agent or as a precursor for the synthesis of more complex pharmaceutical agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow for hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpropionamide
Uniqueness
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds with different amide groups.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(16(19)14-9-5-3-6-10-14)18(2)17(20)15-11-7-4-8-12-15/h3-13,16,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBYZJBMZZXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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